3',6'-Dichloro-2'-fluorophenacyl bromide
Overview
Description
3’,6’-Dichloro-2’-fluorophenacyl bromide is a chemical compound with the molecular formula C8H4BrCl2FO and a molecular weight of 285.93 g/mol . It is a derivative of phenacyl bromide, characterized by the presence of two chlorine atoms and one fluorine atom on the phenyl ring, and a bromine atom on the ethanone group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3’,6’-Dichloro-2’-fluorophenacyl bromide can be synthesized through the bromination of 3’,6’-dichloro-2’-fluoroacetophenone. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the ethanone group .
Industrial Production Methods
In industrial settings, the production of 3’,6’-Dichloro-2’-fluorophenacyl bromide may involve large-scale bromination processes with stringent control over reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3’,6’-Dichloro-2’-fluorophenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted phenacyl derivatives depending on the nucleophile used.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or hydrocarbons.
Scientific Research Applications
3’,6’-Dichloro-2’-fluorophenacyl bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’,6’-Dichloro-2’-fluorophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom on the ethanone group is highly reactive, making the compound suitable for nucleophilic substitution reactions. The presence of chlorine and fluorine atoms on the phenyl ring can influence the compound’s electronic properties and reactivity, affecting its interaction with molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-6-fluorophenacyl bromide
- 2-Bromo-1-(3,6-dichloro-2-fluorophenyl)ethanone
- 2-Bromo-2’,6’-dichloro-3’-fluoroacetophenone
Uniqueness
3’,6’-Dichloro-2’-fluorophenacyl bromide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and applications. The presence of both chlorine and fluorine atoms provides distinct electronic and steric effects, making it a valuable compound in various chemical and biological studies .
Properties
IUPAC Name |
2-bromo-1-(3,6-dichloro-2-fluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2FO/c9-3-6(13)7-4(10)1-2-5(11)8(7)12/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLACFCFROVJPMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)CBr)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.